molecular formula C10H17F2NO3 B1374950 Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1260852-42-3

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1374950
M. Wt: 237.24 g/mol
InChI Key: OEMRLSZFXVVDLS-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It has a molecular weight of 251.27 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is represented by the InChI code: 1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 251.27 .

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate plays a role in chemical synthesis. For instance, it has been involved in the palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, as demonstrated by Wustrow and Wise (1991) in their research on coupling of arylboronic acids with a partially reduced pyridine derivative (Wustrow & Wise, 1991).

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis. Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, highlighting the versatility of similar compounds in producing chiral pyrrolidines (Chung et al., 2005).

Stereochemistry and Reduction Reactions

Research by Funabiki et al. (2008) on the asymmetric synthesis of αR-polyfluoroalkylated prolinols involved the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, demonstrating the compound's importance in understanding stereochemical aspects and reduction reactions (Funabiki et al., 2008).

Medicinal Chemistry

In medicinal chemistry, tert-butyl pyrrolidine carboxylate derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, as shown in the work of Ikuta et al. (1987), which also noted their lower ulcerogenic effects compared to other drugs (Ikuta et al., 1987).

Crystal Structure Analysis

The compound has also been a subject of interest in crystal structure analysis. Naveen et al. (2007) reported on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the importance of this class of compounds in structural chemistry (Naveen et al., 2007).

In Vitro Metabolism Studies

The compound has been used in studies investigating the in vitro metabolism of novel inhibitors, as illustrated by Yoo et al. (2008), who explored the metabolism of a dipeptidyl peptidase-4 inhibitor involving tert-butyl pyrrolidine derivatives (Yoo et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRLSZFXVVDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I McAlpine, M Tran-Dubé, F Wang… - The Journal of …, 2015 - ACS Publications
Here, we report accessing small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide and a variety of vinyl fluorides and …
Number of citations: 51 pubs.acs.org

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